molecular formula C7H3Cl2O2- B1236402 2,6-Dichlorobenzoate

2,6-Dichlorobenzoate

Cat. No.: B1236402
M. Wt: 190 g/mol
InChI Key: MRUDNSFOFOQZDA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichlorobenzoate is a chlorobenzoate. It derives from a benzoate. It is a conjugate base of a 2,6-dichlorobenzoic acid.

Scientific Research Applications

Groundwater Analysis

Researchers developed a method to determine the herbicide 2,6-dichlorobenzonitrile (dichlobenil) and its major metabolites, including 2,6-dichlorobenzoic acid, in groundwater. This method involves solid phase extraction and a derivatization procedure before GC-MS analysis, crucial for monitoring groundwater quality (Porazzi et al., 2005).

Plant Physiology

2,6-Dichlorobenzonitrile (DCB) has been utilized in studies to inhibit cellulose synthesis in plants. This chemical has contributed significantly to understanding the cellular mechanisms in plant growth and development (Debolt et al., 2007).

Environmental Bioremediation

Aminobacter sp. MSH1 uses 2,6-dichlorobenzamide (a derivative of 2,6-dichlorobenzoate) as a carbon, nitrogen, and energy source, demonstrating its potential for bioremediation in treating contaminated groundwater (Raes et al., 2019).

Thermal Decomposition Studies

Studies on the thermal decomposition of 2,6-dichlorobenzoates of rare earth elements provide insights into their behavior under different conditions, relevant for both environmental and materials science (Brzyska & Świta, 1995).

Cell Biology

The impact of 2,6-dichlorobenzonitrile on cytokinesis in onion root meristematic cells has been studied, contributing to our understanding of cellular processes and the impact of certain chemicals on cell division (González-Reyes et al., 1986).

Synthesis and Chemical Studies

Research has been conducted on the synthesis of derivatives of this compound, providing valuable information for the field of organic chemistry (Xian-rui, 2008).

Vapor Pressure and Thermodynamics

Investigations into the vapor pressures and thermodynamic properties of various chlorinated compounds, including this compound, offer crucial data for environmental and physical chemistry (Almeida et al., 2023).

Properties

IUPAC Name

2,6-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUDNSFOFOQZDA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2O2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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